molecular formula C18H20N2O2 B11080221 2-ethyl-3-(4-methoxyphenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one

2-ethyl-3-(4-methoxyphenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11080221
M. Wt: 296.4 g/mol
InChI Key: KACYNOZRMDSDJD-UHFFFAOYSA-N
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Description

2-ethyl-3-(4-methoxyphenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-3-(4-methoxyphenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid under reflux conditions. The resulting intermediate is then cyclized to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-3-(4-methoxyphenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the aromatic ring or the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities and properties.

Scientific Research Applications

2-ethyl-3-(4-methoxyphenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is explored as a lead compound for drug development, particularly in the treatment of various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethyl-3-(4-methoxyphenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
  • 2-ethyl-3-(4-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
  • 2-ethyl-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-thione

Uniqueness

2-ethyl-3-(4-methoxyphenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl and methoxy groups may enhance its interaction with biological targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

2-ethyl-3-(4-methoxyphenyl)-2-methyl-1H-quinazolin-4-one

InChI

InChI=1S/C18H20N2O2/c1-4-18(2)19-16-8-6-5-7-15(16)17(21)20(18)13-9-11-14(22-3)12-10-13/h5-12,19H,4H2,1-3H3

InChI Key

KACYNOZRMDSDJD-UHFFFAOYSA-N

Canonical SMILES

CCC1(NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OC)C

Origin of Product

United States

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